2-(pyrazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-4-carboxamide
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Description
2-(pyrazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-4-carboxamide, also known as PTT, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. PTT belongs to the thiazole family of compounds and has been shown to exhibit promising biological activity.
Scientific Research Applications
Structural and Molecular Characterization
- The compound has been used in studying protonation sites, hydrogen bonding patterns, and crystal structures, providing insights into molecular conformations and intermolecular interactions (Böck et al., 2021).
Antimicrobial and Antitumor Studies
- This chemical has been utilized in the synthesis of Zinc(II) complexes, which were then evaluated for their antimicrobial and antitumor activities. These studies are essential for developing new bioactive materials with potential pharmaceutical applications (Zou Xun-Zhong et al., 2020).
Synthesis and Biological Activity
- The compound has been part of the synthesis of novel organic compounds, like N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, which were then tested for antibacterial, antifungal, and anticancer activities (Senthilkumar et al., 2021).
Synthesis of Novel Heterocyclic Compounds
- It has been incorporated into the synthesis of novel pyrazine-substituted heterocycles, aiding drug discovery programs and contributing to the development of new therapeutic agents (Howells et al., 2022).
Development of Novel Antituberculosis Agents
- The compound's derivatives have been studied for their inhibitory activity against Mycobacterium tuberculosis, showcasing its potential in the design of new antituberculosis agents (Jeankumar et al., 2013).
Catalysis and Antiproliferative Studies
- Copper(ii) complexes with derivatives of this compound have been synthesized and studied for their catalytic activity in oxidation reactions and antiproliferative properties against carcinoma cell lines (Choroba et al., 2019).
properties
IUPAC Name |
2-pyrazin-2-yl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N6OS2/c23-14(13-9-24-15(20-13)11-7-18-4-5-19-11)22-16-21-12(8-25-16)10-2-1-3-17-6-10/h1-9H,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQXETZZANUKCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N6OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyrazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-4-carboxamide |
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